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molecular formula C15H23N3O B8708141 1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro- CAS No. 303752-16-1

1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-

Cat. No. B8708141
M. Wt: 261.36 g/mol
InChI Key: AUGGAAXFJUOEJJ-UHFFFAOYSA-N
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Patent
US06326495B2

Procedure details

esterifying said lactam compound of Formula (9.0.0) using triethyloxonium tetrafluoroborate, (CH3CH2)2OBF4; wherein a reaction mixture is established by slowly adding a solution of triethyloxonium tetrafluoroborate, (CH3CH2)3OBF4 in methylene chloride to a suspension of said lactam compound of Formula (9.0.0) in methylene chloride over a period of 40 minutes; and thereafter, maintaining said reaction mixture at a temperature of from 18° to 22° C., for a period of 21 hours; whereby there is produced a corresponding imino ester (imidate) compound of Formula (10.0.0):
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(CH3CH2)2OBF4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
(CH3CH2)3OBF4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[C:10]3[C:11](=[O:15])[NH:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:16][CH3:17])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.F[B-](F)(F)F.[CH2:23]([O+](CC)CC)[CH3:24]>C(Cl)Cl>[CH:1]1([N:6]2[C:10]3[C:11]([O:15][CH2:23][CH3:24])=[N:12][CH2:13][CH2:14][C:9]=3[C:8]([CH2:16][CH3:17])=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Step Four
Name
(CH3CH2)2OBF4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
(CH3CH2)3OBF4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1N=C(C2=C1C(NCC2)=O)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and thereafter, maintaining
CUSTOM
Type
CUSTOM
Details
reaction mixture at a temperature of from 18° to 22° C.

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)N1N=C(C2=C1C(=NCC2)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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